

Application Note: Quantification of Ivacaftor in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: *Ivacaftor hydrate*

Cat. No.: *B1139302*

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Ivacaftor hydrate** in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise measurement. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, approved for the treatment of cystic fibrosis in patients with specific CFTR gene mutations. Accurate measurement of Ivacaftor concentrations in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) analysis and for optimizing therapeutic regimens. This document provides a detailed protocol for the quantification of Ivacaftor in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents

- Ivacaftor reference standard

- Ivacaftor-d4 (or other suitable deuterated analog) as internal standard (IS)
- LC-MS grade acetonitrile and methanol
- LC-MS grade formic acid
- Human plasma (with anticoagulant, e.g., EDTA)
- Ultrapure water

Sample Preparation

A protein precipitation method is employed for the extraction of Ivacaftor from human plasma.

Protocol:

- Allow frozen plasma samples to thaw at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- In a microcentrifuge tube, pipette 50 μ L of the plasma sample (calibrator, quality control, or unknown sample).
- Add 10 μ L of the internal standard working solution (e.g., 0.5 μ g/mL Ivacaftor-d4 in methanol) to each tube.
- Add 200 μ L of cold acetonitrile (or methanol) to precipitate the plasma proteins.^[1]
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.^[1]
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

| Parameter | Condition |
|--------------------|---|
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.9 μ m particle size).[2] |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[1] |
| Flow Rate | 0.5 mL/min.[2] |
| Column Temperature | 30°C.[2] |
| Injection Volume | 2 μ L.[2] |
| Gradient Elution | A representative gradient starts at 35% B, increases to 75% B over 3 minutes, holds for a short period, then returns to initial conditions for re-equilibration. A total run time of approximately 6 minutes is typical.[2] |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

| Parameter | Condition |
|-------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V.[2] |
| MRM Transitions | Ivacaftor: m/z 393.46 → 360.29Ivacaftor-d4: m/z 397.68 → 360.17 |
| Collision Gas | Argon |
| Collision Energy | Optimized for the specific instrument and transitions. |

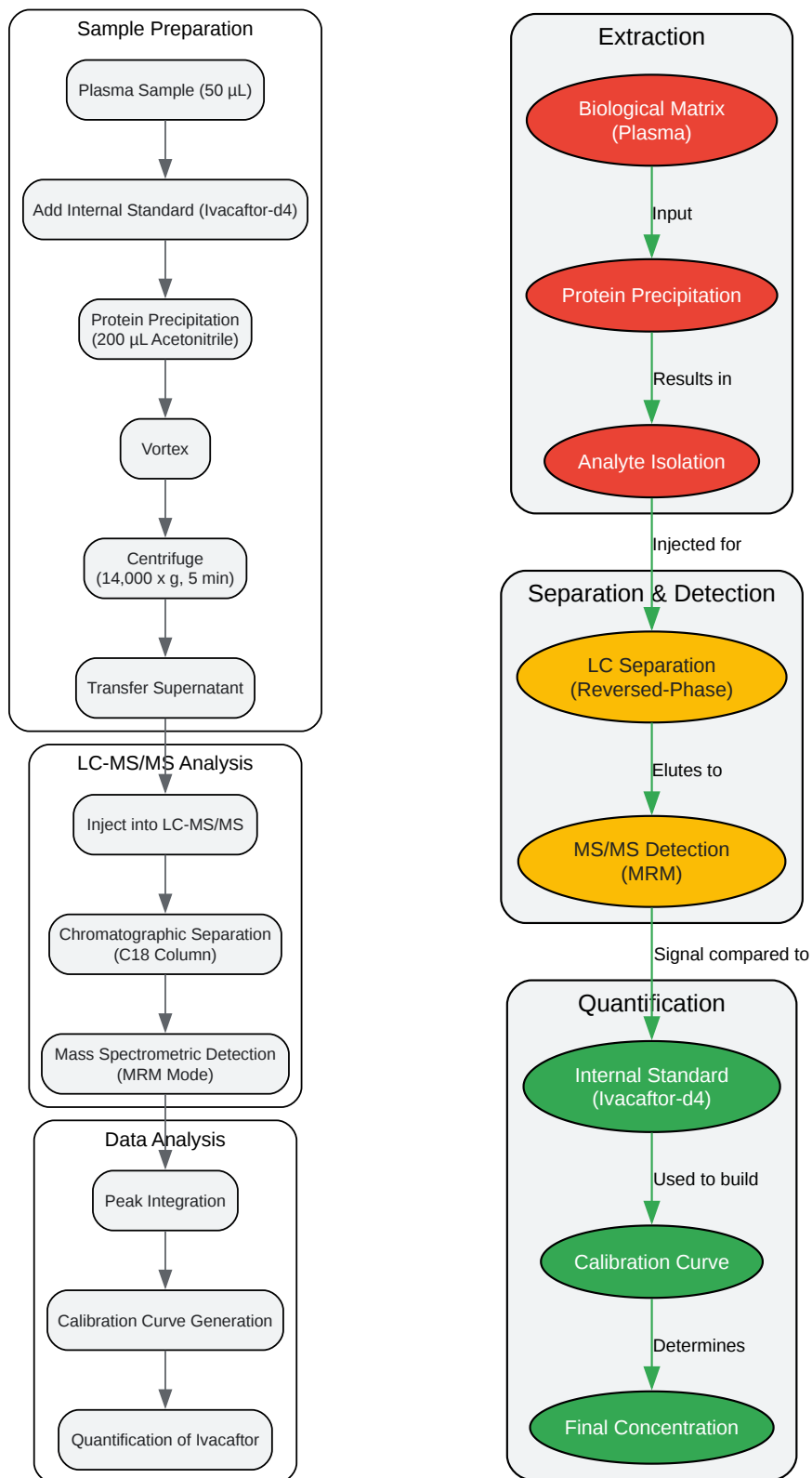
Method Validation Data

The presented method has been validated according to regulatory guidelines, demonstrating its reliability for the intended application. The following table summarizes typical performance characteristics from published methods.

| Parameter | Ivacaftor |
|------------------------------------|---|
| Linearity Range | 0.01 - 10 µg/mL.[3] Other ranges such as 0.008 - 12 mg/L have also been reported.[1][4] |
| Lower Limit of Quantitation (LLOQ) | Typically around 0.01 µg/mL.[2] |
| Intra-day Precision (%CV) | ≤15%.[5] |
| Inter-day Precision (%CV) | ≤15%.[5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ).[5] |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Minimal to no significant matrix effect observed. |

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Ivacaftor in plasma samples.



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